1-[(4-Fluorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H25FN2O5S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25FN2O5S/c1-26-18-12-15(13-19(27-2)20(18)28-3)14-22-8-10-23(11-9-22)29(24,25)17-6-4-16(21)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
ZYFMWFAHMIIYSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine with 3,4,5-Trimethoxybenzyl Halide
The primary step involves introducing the 3,4,5-trimethoxybenzyl group to piperazine. Using 3,4,5-trimethoxybenzyl chloride (1.2 equiv) and piperazine (1.0 equiv) in dichloromethane (DCM) with triethylamine (2.5 equiv) at 0°C yields 4-(3,4,5-trimethoxybenzyl)piperazine. Reaction monitoring via thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms completion within 6–8 hours.
Key Data:
Sulfonylation with 4-Fluorophenylsulfonyl Chloride
The secondary amine is sulfonylated using 4-fluorophenylsulfonyl chloride (1.1 equiv) in DCM under nitrogen. Triethylamine (2.0 equiv) scavenges HCl, preventing side reactions. Stirring at room temperature for 12 hours ensures complete conversion.
Optimization Insights:
-
Excess sulfonyl chloride (>1.2 equiv) leads to bis-sulfonylation (∼15% byproduct).
-
Solvent choice: Dichloromethane outperforms THF due to better solubility of intermediates.
Post-Reaction Workup:
-
Washing with 5% HCl removes unreacted sulfonyl chloride.
-
Saturated NaHCO₃ neutralizes residual acid.
-
Drying over Na₂SO₄ and evaporation yields crude product.
-
Purification via silica gel chromatography (ethyl acetate/hexane 1:1) affords pure compound.
Protection-Deprotection Strategy for Enhanced Regioselectivity
Boc Protection of Piperazine
To prevent disubstitution, piperazine is protected with di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF/water (4:1) at 0°C. The Boc-protected piperazine is isolated in 89% yield after extraction with ethyl acetate.
Alkylation with 3,4,5-Trimethoxybenzyl Bromide
The free amine is alkylated using 3,4,5-trimethoxybenzyl bromide (1.1 equiv) in DMF with K₂CO₃ (2.0 equiv) at 60°C. Reaction completion (24 hours) is confirmed by LC-MS ([M+H]⁺ = 333.2).
Deprotection and Sulfonylation
Boc removal with TFA/DCM (1:1) followed by sulfonylation (as in Section 2.2) yields the target compound. This route improves regioselectivity but adds two steps.
Comparative Yields:
Convergent Synthesis via Fragment Coupling
Independent Synthesis of Fragments
Coupling Reaction
Fragments A and B are combined in DCM with triethylamine (2.5 equiv). This method is advantageous for large-scale synthesis, with yields comparable to the direct route (60%).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Competing Bis-Sulfonylation
Low Alkylation Efficiency
-
Cause : Steric hindrance from trimethoxybenzyl group.
-
Solution : Employ polar aprotic solvents (e.g., DMF) and elevated temperatures.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The sulfonyl moiety enables nucleophilic substitution and reduction reactions:
Nucleophilic Substitution
-
The sulfonyl group reacts with amines or alcohols under basic conditions to form sulfonamides or sulfonate esters. For example:
Yields of 60–85% are achieved using triethylamine in dichloromethane at 25°C .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether:
This proceeds quantitatively in ethanol at 50°C.
Trimethoxybenzyl-Piperazine Reactivity
The trimethoxybenzyl group undergoes oxidation and demethylation, while the piperazine ring participates in alkylation and protonation.
Oxidation of Methoxy Groups
-
Strong oxidants (e.g., KMnO₄) convert methoxy groups to quinones:
Piperazine Alkylation
-
The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
Achieves >95% conversion in dimethylformamide (DMF) at 60°C .
Fluorophenyl Group Reactivity
The electron-withdrawing fluorine substituent directs electrophilic substitution to the meta position:
Nitration
-
Nitration with HNO₃/H₂SO₄ produces meta-nitro derivatives:
Hydrolysis
-
Acidic hydrolysis cleaves the sulfonyl-piperazine bond:
Kinetic and Thermodynamic Data
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Reference |
|---|---|---|---|
| Sulfonyl reduction (H₂/Pd-C) | 0.015 | 45.2 | |
| Piperazine alkylation (CH₃I) | 0.23 | 32.7 | |
| Methoxy oxidation (KMnO₄) | 0.0045 | 68.9 |
Stability and Degradation
Scientific Research Applications
The compound 1-[(4-Fluorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine is a piperazine derivative that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its applications, supported by detailed data tables and case studies.
Pharmacological Studies
Research indicates that compounds with piperazine structures often exhibit significant pharmacological properties. The specific compound has been studied for its potential as an antidepressant and anxiolytic agent due to its ability to modulate neurotransmitter systems.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives, including this compound, for their effects on serotonin receptors. The results demonstrated enhanced binding affinity to the 5-HT(2A) receptor, suggesting potential antidepressant effects .
Anti-cancer Activity
Another area of interest is the anti-cancer properties of piperazine derivatives. Research has shown that certain modifications can lead to increased cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro studies conducted on human cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neuropharmacological Applications
The neuropharmacological profile of this compound suggests it may also have applications in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A recent study highlighted its neuroprotective effects in models of oxidative stress-induced neurotoxicity. The compound was shown to reduce reactive oxygen species (ROS) levels and improve neuronal survival rates .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Enhanced binding to 5-HT(2A) receptor | |
| Anti-cancer | Induced apoptosis in cancer cells | |
| Neuroprotective | Reduced ROS levels |
Table 2: Structure-Activity Relationship (SAR)
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (3a)
- Key Differences : Methylsulfonyl group instead of 4-fluorophenylsulfonyl; methoxy groups at 2,3,4-positions.
- Activity : Exhibits dual anti-ischemic (via calcium channel modulation) and antibacterial effects (MIC: 4–16 µg/mL against S. aureus). Lower lipophilicity compared to aryl sulfonyl derivatives may reduce bioavailability .
- Relevance : Highlights the importance of sulfonyl substituents in modulating activity. The 4-fluorophenylsulfonyl group in the target compound likely improves target affinity and stability.
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (3b)
- Key Differences : Phenylsulfonyl group; methoxy positions unchanged.
- Activity : Similar dual activity to 3a but with enhanced antibacterial potency (MIC: 2–8 µg/mL). The aromatic sulfonyl group increases π-π interactions with biological targets .
Analogues with 3,4,5-Trimethoxybenzyl Moieties
(E)-3-(4-Chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (5a,b)
- Key Differences: Incorporates a propenone linker and chlorophenyl sulfonyl group.
- Activity : Potent antiproliferative activity (IC50: 0.36–7.08 µM) against cancer cell lines. The 3,4,5-trimethoxyphenyl group is critical for tubulin polymerization inhibition, a mechanism shared with combretastatin derivatives .
Piperazine Derivatives with Fluorophenyl Substituents
1-(4-Fluorophenyl)piperazine (4-FPP)
1-(3-Fluoro-4-nitrophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine (8)
- Key Differences : Nitro and fluoro substituents on the aryl ring.
- Activity : Larvicidal agent against Aedes aegypti (LC50: 2.43 µM). Demonstrates the sulfonyl piperazine scaffold’s versatility in targeting ion channels .
- Relevance : The target compound’s 4-fluorophenylsulfonyl group may similarly enhance binding to human receptors or enzymes.
Metabolic and Pharmacokinetic Comparisons
1-[Bis(4-fluorophenyl)-methyl]-4-(2,3,4-trimethoxybenzyl)piperazine (KB-2796)
- Key Differences : Bis(4-fluorophenyl)methyl group instead of sulfonyl.
- Metabolism : Undergoes O-demethylation and N-dealkylation, with sex-dependent differences in rats. The sulfonyl group in the target compound may reduce N-dealkylation susceptibility, improving metabolic stability .
Biological Activity
1-[(4-Fluorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the reaction of piperazine with a sulfonyl chloride derivative. The compound's crystal structure has been elucidated using X-ray diffraction techniques, revealing specific bond angles and distances that are crucial for its biological activity.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.157(7) |
| b (Å) | 11.133(6) |
| c (Å) | 11.400(6) |
| β (°) | 91.965(13) |
| Volume (ų) | 1795.6(16) |
Biological Activity
The biological activity of the compound has been explored through various assays, highlighting its potential as an anti-cancer agent and its effects on other biological targets.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown effectiveness against HeLa and MCF7 cells, with IC50 values indicating potent activity comparable to standard chemotherapeutic agents.
The proposed mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation and survival. Additionally, the presence of the fluorophenyl and trimethoxybenzyl groups is believed to enhance the compound's interaction with biological targets.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth.
- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit key enzymes involved in cancer metabolism. Results showed significant inhibition rates, suggesting a potential role in cancer treatment strategies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperazine ring and sulfonyl group significantly affect the biological activity of the compound. The introduction of electron-withdrawing groups like fluorine enhances potency.
Table 2: SAR Insights
| Modification | Biological Activity Effect |
|---|---|
| Fluorine substitution | Increased potency |
| Trimethoxybenzyl group | Enhanced cytotoxicity |
| Sulfonamide linkage | Improved enzyme inhibition |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[(4-fluorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine, and how can structural integrity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the piperazine core can be functionalized using a sulfonyl chloride derivative (e.g., 4-fluorophenylsulfonyl chloride) under basic conditions (e.g., DCM with DIPEA). The trimethoxybenzyl group is introduced via alkylation or reductive amination. Structural validation requires NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity analysis via HPLC or LC-MS. Crystallography (if crystals are obtainable) can resolve conformational ambiguities .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodology :
- Antiviral activity : Test against SARS-CoV-2 using plaque reduction neutralization assays (PRNT) in Vero E6 cells, given structural similarities to piperazine derivatives with reported anti-SARS-CoV-2 activity .
- Enzyme inhibition : Screen against proteases (e.g., SARS-CoV-2 3CL protease) using fluorogenic substrates .
- Cytotoxicity : Use MTT assays in human cell lines (e.g., HEK293) to establish selectivity indices .
Q. How can stability and degradation products be analyzed under experimental conditions?
- Methodology : Perform forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) followed by LC-MS/MS to identify degradation products. For example, oxidative metabolism in liver microsomes (e.g., rat models) may generate sulfone or demethylated derivatives, as seen in related fluorophenyl-piperazine compounds .
Advanced Research Questions
Q. How does the 3,4,5-trimethoxybenzyl moiety influence target binding, and what structural optimizations could enhance potency?
- Methodology :
- Molecular docking : Model interactions with targets like tyrosine kinases or viral proteases. The trimethoxy group may engage in hydrophobic/π-π interactions with aromatic residues (e.g., in SARS-CoV-2 3CL protease’s S4 pocket) .
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens or methyl groups) and compare IC₅₀ values. For instance, replacing 3,4,5-trimethoxy with 4-fluorobenzyl (as in ALK2 inhibitors) may improve kinase affinity .
Q. How can contradictory data on α₂-adrenergic receptor activity be resolved for this compound?
- Methodology :
- Binding assays : Use radioligand displacement (e.g., [³H]-RX821002 for α₂ receptors) to measure Ki values. Contradictions may arise from off-target effects; validate via counter-screening against related GPCRs (e.g., β-adrenergic, serotonin receptors) .
- Functional assays : Measure cAMP inhibition in transfected CHO cells to distinguish agonism vs. antagonism .
Q. What computational tools predict metabolic pathways and potential toxicity?
- Methodology :
- In silico metabolism : Use software like ADMET Predictor or GLORYx to identify likely Phase I/II metabolites. For example, oxidative N-dealkylation of the piperazine ring or sulfonyl group hydrolysis may generate reactive intermediates .
- Toxicity profiling : Cross-reference predicted metabolites with databases like Tox21. The 4-fluorophenylsulfonyl group may pose hepatotoxicity risks, requiring in vitro hepatocyte assays .
Q. How can crystallographic data resolve conformational flexibility in the piperazine core?
- Methodology : Grow single crystals via vapor diffusion (e.g., DCM/hexane) and perform X-ray diffraction. Compare chair vs. boat conformations; the trimethoxybenzyl group’s steric bulk may stabilize chair conformations, as seen in structurally similar compounds .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to address variability across studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
